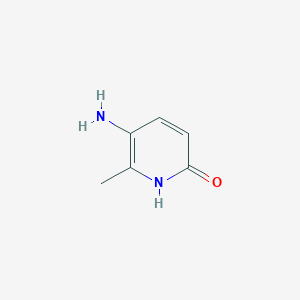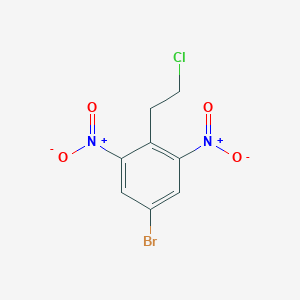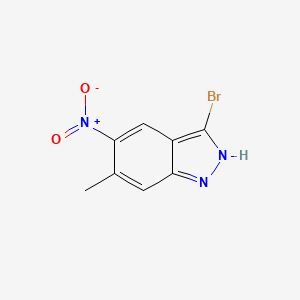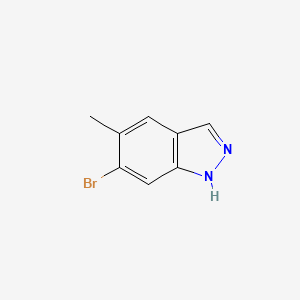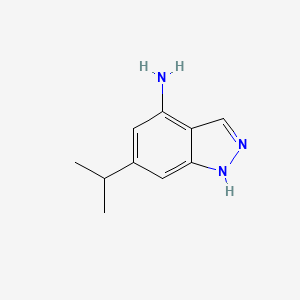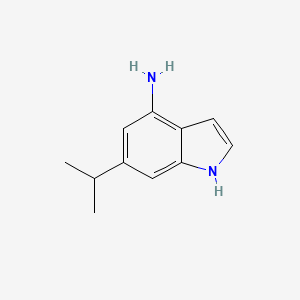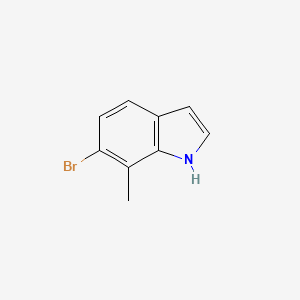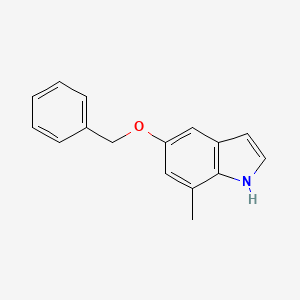![molecular formula C8H5BrN2O B1292649 4-溴-1H-吡咯并[2,3-b]吡啶-3-甲醛 CAS No. 1000340-35-1](/img/structure/B1292649.png)
4-溴-1H-吡咯并[2,3-b]吡啶-3-甲醛
描述
4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C8H5BrN2O. It is characterized by a pyrrolo[2,3-B]pyridine core structure substituted with a bromine atom at the 4-position and an aldehyde group at the 3-position.
科学研究应用
4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
作用机制
Target of Action
Similar compounds have been reported to exhibit activities against fgfr1, 2, and 3 .
Mode of Action
Related compounds have been found to inhibit the activity of fgfr1, 2, and 3 .
Result of Action
A related compound has been reported to inhibit breast cancer 4t1 cell proliferation and induce apoptosis .
生化分析
Biochemical Properties
4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3) with varying degrees of potency . This inhibition is achieved through binding interactions with the active sites of these receptors, leading to a decrease in their activity. Additionally, 4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde can form hydrogen bonds with specific amino acids in the active sites of these enzymes, further stabilizing the inhibitory complex .
Cellular Effects
4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde has been observed to affect various types of cells and cellular processes. In breast cancer cells, it inhibits cell proliferation and induces apoptosis . This compound also significantly inhibits the migration and invasion of these cancer cells, suggesting its potential as an anti-cancer agent . Furthermore, 4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde influences cell signaling pathways by modulating the activity of FGFRs, which are involved in cell growth, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of 4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde involves its binding interactions with biomolecules, particularly FGFRs. By forming hydrogen bonds with specific amino acids in the active sites of these receptors, it inhibits their activity and disrupts downstream signaling pathways . This inhibition leads to changes in gene expression and cellular metabolism, ultimately resulting in reduced cell proliferation and increased apoptosis . Additionally, the compound’s ability to form stable inhibitory complexes with FGFRs highlights its potential as a targeted therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde have been studied over time. The compound exhibits stability under inert atmospheric conditions and at temperatures between 2-8°C . Long-term studies have shown that it maintains its inhibitory effects on FGFRs and its anti-cancer properties over extended periods . Degradation of the compound can occur under non-optimal storage conditions, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of 4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity and reduces tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde is involved in specific metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized by cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . Additionally, it can affect metabolic flux by altering the levels of key metabolites involved in cellular processes . These interactions highlight the compound’s potential to influence metabolic pathways and its relevance in biochemical research.
Transport and Distribution
Within cells and tissues, 4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its inhibitory effects on FGFRs . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to transport proteins .
Subcellular Localization
The subcellular localization of 4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization allows it to interact with FGFRs and other biomolecules in the appropriate cellular context, enhancing its inhibitory effects and therapeutic potential .
准备方法
The synthesis of 4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde typically involves multi-step synthetic routes. One common method includes the bromination of 1H-pyrrolo[2,3-B]pyridine followed by formylation to introduce the aldehyde group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for scale and yield.
化学反应分析
4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions with nucleophiles under the influence of catalysts such as palladium.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate reagents and conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, forming new carbon-carbon bonds, which is useful in the synthesis of more complex molecules.
Common reagents used in these reactions include palladium catalysts, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde can be compared with other pyrrolo[2,3-B]pyridine derivatives, such as:
1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde: Lacks the bromine substitution, resulting in different reactivity and applications.
4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
属性
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-2-10-8-7(6)5(4-12)3-11-8/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJOYNDJFISGTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646883 | |
| Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-35-1 | |
| Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-6-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1292567.png)
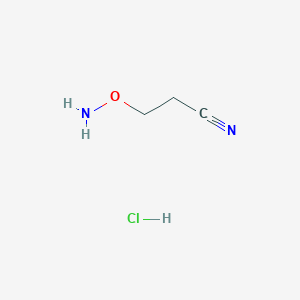

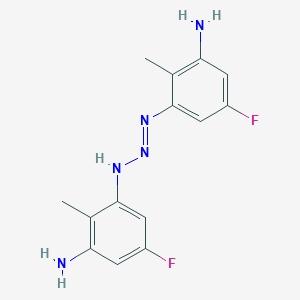
![4-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292576.png)
![1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B1292577.png)
